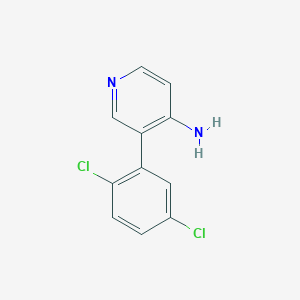
3-(2,5-Dichlorophenyl)pyridin-4-amine
描述
3-(2,5-Dichlorophenyl)pyridin-4-amine is a useful research compound. Its molecular formula is C11H8Cl2N2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,5-Dichlorophenyl)pyridin-4-amine, a compound with notable biological properties, has been investigated for its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a pyridine ring substituted with a dichlorophenyl group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits dihydropteroate synthase, an enzyme vital for folic acid synthesis, leading to disrupted nucleotide production and cell death in bacteria and protozoa .
- Cellular Effects: It has been shown to inhibit cell growth and division by affecting cellular metabolism and gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in reducing bacterial growth and infection severity in animal models.
| Pathogen | Activity | IC50 (µM) |
|---|---|---|
| Eimeria tenella | Reduced cecal lesions | Dose-dependent |
| Staphylococcus aureus | Antibacterial effects observed | 3.12 - 12.5 |
| Escherichia coli | Moderate inhibition | 10 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, contributing to reduced inflammation in various models .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Animal Model Studies: In poultry infected with Eimeria tenella, dietary administration of the compound led to significant reductions in oocyst production and cecal lesion scores. This suggests its potential as a therapeutic agent in veterinary medicine.
- In Vitro Studies: Laboratory investigations have demonstrated that the compound effectively inhibits bacterial growth at varying concentrations, with specific IC50 values indicating its potency against different strains .
- Synergistic Effects: Some studies have reported that when combined with other antimicrobial agents, this compound enhances their efficacy, suggesting a synergistic effect that could be leveraged for improved treatment outcomes .
属性
IUPAC Name |
3-(2,5-dichlorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-1-2-10(13)8(5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJLUACHXHRJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CN=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653799 | |
| Record name | 3-(2,5-Dichlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125447-88-2 | |
| Record name | 3-(2,5-Dichlorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















